molecular formula C44H75NaO14 B1499969 Lonomycin a sodium CAS No. 58845-80-0

Lonomycin a sodium

Cat. No.: B1499969
CAS No.: 58845-80-0
M. Wt: 851 g/mol
InChI Key: PIKGYGHAIOUQMF-SZCYNZSUSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lonomycin A sodium (C₄₄H₇₅NaO₁₄, MW 851.05) is a polyether antibiotic derived from Streptomyces ribosidificus . It belongs to the carboxyl polyether ionophore family, characterized by its ability to transport ions across biological membranes via a cyclic conformation stabilized by six fused rings (three five-membered envelope conformations and three six-membered chair conformations) . The compound exhibits broad-spectrum activity against Gram-positive bacteria and coccidia, with ionophoric properties enabling Ca²⁺/H⁺ exchange, influencing intracellular pH and calcium signaling . Its sodium salt form enhances solubility in polar organic solvents, with distinct optical rotation values ([α]D²⁵ +49.8° in methanol) and a pKa of 5.9 in acetone .

Properties

CAS No.

58845-80-0

Molecular Formula

C44H75NaO14

Molecular Weight

851 g/mol

IUPAC Name

sodium;(2S)-2-[(2R,3R,4S,5R,6S)-2-hydroxy-6-[(1S)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,4R,5R)-5-[(2S,3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]-4-methoxy-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate

InChI

InChI=1S/C44H76O14.Na/c1-21-29(49-12)20-43(56-31(21)22(2)32-23(3)34(51-14)27(7)44(48,57-32)28(8)39(45)46)19-18-40(9,58-43)30-16-17-41(10,54-30)38-25(5)35(52-15)37(53-38)36-24(4)33(50-13)26(6)42(11,47)55-36;/h21-38,47-48H,16-20H2,1-15H3,(H,45,46);/q;+1/p-1/t21-,22-,23+,24+,25+,26-,27-,28-,29+,30-,31+,32-,33+,34+,35-,36+,37-,38-,40+,41+,42+,43-,44-;/m1./s1

InChI Key

PIKGYGHAIOUQMF-SZCYNZSUSA-M

SMILES

CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)OC.[Na+]

Isomeric SMILES

C[C@@H]1[C@H](C[C@]2(CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H]([C@H]([C@@H](O4)[C@@H]5[C@H]([C@@H]([C@H]([C@@](O5)(C)O)C)OC)C)OC)C)O[C@@H]1[C@@H](C)[C@@H]6[C@@H]([C@@H]([C@H]([C@@](O6)([C@H](C)C(=O)[O-])O)C)OC)C)OC.[Na+]

Canonical SMILES

CC1C(CC2(CCC(O2)(C)C3CCC(O3)(C)C4C(C(C(O4)C5C(C(C(C(O5)(C)O)C)OC)C)OC)C)OC1C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)OC.[Na+]

Pictograms

Acute Toxic

Related CAS

58785-63-0 (Parent)

Synonyms

A 218
DE-3936
emericid
lonomycin
lonomycin A
lonomycin B
lonomycin, monosodium salt
SQ 12,525

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

A. Promomycin

  • Structure: Promomycin (C₄₄H₇₆O₁₄, MW 812) shares a spiroether core with lonomycin in the C9–C16 region but is a methanol adduct of A80438, a patented antibiotic .
  • Stereochemistry: While A80438, lonomycin, and mutalomycin share identical stereochemistry, promomycin’s stereochemical alignment remains unconfirmed .
  • Activity : Promomycin stimulates secondary metabolite production in Streptomyces spp., suggesting a regulatory role in antibiotic biosynthesis rather than direct antimicrobial action .

B. Mutalomycin

  • Structural Differences: Mutalomycin lacks the methoxy group at position R3 (R3=H vs. R3=OCH₃ in lonomycin), altering its ion-binding affinity .
  • NMR Profile: Mutalomycin’s sodium salt exhibits distinct ¹H-NMR coupling constants compared to lonomycin, reflecting conformational flexibility in protic solvents .

C. A80438

  • Relationship: A80438 is the parent compound of promomycin, with uncharacterized NMR data. Its derivatives, including lonomycin, share a conserved stereochemical framework .
Functional Analogues

A. Grisorixin and Alborixin

  • Mechanism: Both are polyethers that increase plasma K⁺ and decrease Na⁺ in dogs, likely via catecholamine release. In contrast, lonomycin stimulates Na⁺,K⁺-ATPase activity, inducing coronary vasodilation .
  • Target Specificity: Grisorixin primarily affects cardiovascular parameters, while lonomycin demonstrates broader antiparasitic activity (e.g., Toxoplasma gondii inhibition at 0.01 µg/mL) .

B. Nigericin and Monensin

  • Ion Selectivity: Nigericin exchanges K⁺ for H⁺, while monensin transports Na⁺. Lonomycin’s Ca²⁺/H⁺ exchange mechanism is unique among these ionophores .
  • Conformation: Unlike lonomycin’s rigid cyclic structure, nigericin and monensin adopt open conformations in protic solvents, reducing their ion transport efficiency .
Physicochemical Properties
Property Lonomycin A Sodium Mutalomycin Sodium Promomycin Grisorixin
Molecular Formula C₄₄H₇₅NaO₁₄ C₄₃H₇₃NaO₁₄ C₄₄H₇₆O₁₄ C₄₀H₆₄O₁₂
Molecular Weight 851.05 837.02 812 737.93
Optical Rotation ([α]D) +49.8° (CH₃OH) +49.2° (CH₃OH) Not reported +42.5° (CHCl₃)
Key Biological Activity Anticoccidial, Ca²⁺ ionophore Antibiotic, ion transport Antibiotic biosynthesis modulator Cardiovascular modulator
Solubility Soluble in CH₃OH, CHCl₃ Insoluble in water Soluble in polar solvents Soluble in lipids
pKa 5.9 (66% acetone) Not reported Not reported 6.2 (ethanol)

Data compiled from .

Mechanistic Divergence
  • Lonomycin vs. Promomycin: While both are polyethers, lonomycin directly disrupts microbial ion gradients, whereas promomycin modulates host metabolic pathways to induce antibiotic production .
  • Lonomycin vs. Grisorixin: Lonomycin’s stimulation of Na⁺,K⁺-ATPase contrasts with grisorixin’s catecholamine-mediated effects, highlighting divergent applications (antiparasitic vs. cardiovascular) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.